Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Description

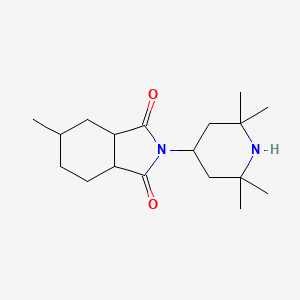

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS 79720-24-4) is a bicyclic compound featuring a hexahydrophthalimide core substituted with a methyl group and a 2,2,6,6-tetramethyl-4-piperidyl moiety. Its structure combines the hydrogenated phthalimide framework with a sterically hindered piperidine derivative, which imparts unique physicochemical properties. The compound is commercially available and has applications in polymer stabilization and organic synthesis .

Structure

3D Structure

Properties

CAS No. |

79720-24-4 |

|---|---|

Molecular Formula |

C18H30N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C18H30N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h11-14,19H,6-10H2,1-5H3 |

InChI Key |

WWHKCKYSXZTSEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Detailed Synthetic Routes

Route A: Copper-Catalyzed Cyclization

This method utilizes copper catalysts to facilitate the formation of phthalimides from precursors such as halobenzoic acids and amines.

Steps :

- Cyanation of halobenzoic acid using TMSCN (trimethylsilyl cyanide) under copper catalysis.

- Intramolecular nucleophilic addition followed by hydrolysis to form phthalic anhydride.

- Reaction with substituted piperidine to yield the final product.

- High yield.

- Use of green solvents like water.

- Avoidance of toxic reagents such as CO gas.

Route B: Palladium-Catalyzed Functionalization

Palladium catalysts enable direct functionalization of benzamides with phenyl formate to produce phthalimides.

Steps :

- Oxidative addition of Pd(0) to iodobenzamide to form an aryl-palladium intermediate.

- Reaction with phenyl formate generates acyl-palladium species.

- Intramolecular annulation produces the phthalimide core, which is then reacted with piperidine derivatives.

- Solvent-free conditions for some steps.

- Efficient catalytic cycle.

Route C: Direct Condensation

This simpler approach involves direct condensation between phthalic anhydride and piperidine derivatives under acidic or basic conditions.

Steps :

- Heating phthalic anhydride with the substituted piperidine in a solvent like toluene or DMF (dimethylformamide).

- Removal of water by azeotropic distillation ensures completion of the reaction.

Comparison of Methods

| Method | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Copper-Catalyzed Cyclization | CuCl/TMSCN | Green solvent; high yield | Requires multiple steps |

| Palladium-Catalyzed Functionalization | Pd(0)/Phenyl Formate | Solvent-free; efficient | Expensive catalyst |

| Direct Condensation | Acid/Base; Heat | Simple setup | Lower selectivity |

Key Notes and Observations

- Steric Hindrance : The tetramethyl substitutions on the piperidine ring significantly influence reactivity and stability during synthesis.

- Catalyst Selection : Transition metal catalysts (e.g., copper or palladium) are critical for achieving high yields and selectivity in functionalization reactions.

- Environmental Considerations : Green solvents such as water are preferred in modern synthetic approaches to minimize environmental impact.

Data Table: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H30N2O2 |

| Molecular Weight | 306.44 g/mol |

| Functional Groups | Phthalimide; Piperidine |

| CAS Number | 79720-24-4 |

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, xylene, dichloromethane.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Stabilization in Polymer Chemistry

One of the primary applications of hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is as a hindered amine light stabilizer (HALS) in polymer formulations. HALS are known for their ability to absorb UV radiation and dissipate it as harmless heat, thereby preventing photodegradation of polymers.

Case Study: Polymeric Materials

A study highlighted the effectiveness of this compound in enhancing the light stability of various synthetic polymers:

- Polyethylene : Used to improve resistance against UV-induced degradation.

- Polypropylene : Demonstrated significant improvements in longevity when treated with this stabilizer.

The compound's mechanism involves the formation of stable free radicals that inhibit the degradation process caused by UV exposure .

Applications in Adhesives and Sealants

This compound is also utilized in the production of adhesives and sealants. Its inclusion helps to enhance the thermal stability and longevity of these products under various environmental conditions.

Commercial Use Cases

- Construction Industry : Used in sealants for building materials to ensure durability.

- Automotive Industry : Incorporated into adhesives for vehicle assembly to withstand harsh weather conditions.

Safety and Toxicology Studies

Research has indicated that this compound exhibits low acute toxicity levels. In animal studies, it was found that:

This low toxicity profile supports its use in consumer products such as coatings and adhesives without significant health risks.

Environmental Impact Assessments

Various assessments have been conducted to evaluate the environmental impact of this compound. The findings suggest that it does not pose significant risks to human health or the environment when used within recommended concentrations .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | Light stabilizer for polyethylene and polypropylene | Enhances UV resistance and longevity |

| Adhesives | Sealants for construction and automotive | Improves thermal stability |

| Safety | Low acute toxicity | Safe for consumer product applications |

| Environmental Impact | Minimal risk assessments | Supports sustainable product development |

Mechanism of Action

The mechanism of action of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a phenyl group at the N-position and a chlorine substituent at the 3-position (Fig. 1, ).

- Key Differences: The chlorine atom enhances electrophilicity, making it reactive in polymerization reactions (e.g., synthesis of polyimide monomers). Unlike the target compound, it lacks the hydrogenated phthalimide core and the tetramethylpiperidyl group, limiting its steric hindrance and thermal stability.

- Applications : Primarily used in polyimide synthesis, whereas the target compound’s hindered piperidyl group favors stabilization roles .

b) 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

- Structure : Partially hydrogenated phthalimide with a tetramethylpiperidyl group.

- Key Differences: The tetrahydro structure (vs. Applications in stabilization may differ due to reduced conformational flexibility .

Functional Group Analogues in Stabilizers and Catalysts

a) 2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM)

- Structure : Methacrylate ester with a tetramethylpiperidyl group.

- Key Differences :

b) TEMPO and PINO Radicals

- Structure: TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and PINO (phthalimide-N-oxyl) are N-oxyl catalysts.

- Key Differences: The target compound lacks the N-oxyl group critical for redox-mediated catalysis.

Commercial Stabilizers and Derivatives

a) Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

- Structure : Diester of sebacic acid with two tetramethylpiperidyl groups.

- Key Differences :

b) Block Oligomers with Tetramethylpiperidyl Groups

- Structure : Oligomers functionalized with 1-hydrocarbyloxy-2,2,6,6-tetramethyl-4-piperidyl groups.

- Key Differences: Oligomeric structures provide higher molecular weight and durability in stabilization. The target compound’s monomeric structure offers easier synthesis and blending in formulations .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| Hexahydro-4-methyl-N-(TM-piperidyl)phthalimide | Hexahydrophthalimide | Methyl, tetramethylpiperidyl | Polymer stabilization |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | Polyimide monomer synthesis |

| Bis(TMPM) disulfide | Methacrylate | Tetramethylpiperidyl, disulfide | Radical scavenger in polymers |

| TEMPO | Piperidine | Tetramethyl, N-oxyl | Electrochemical catalysis |

Table 2: Thermal and Solubility Properties

| Compound | Thermal Stability (°C) | Solubility (Common Solvents) |

|---|---|---|

| Hexahydro-4-methyl-N-(TM-piperidyl)phthalimide | >200 (decomp.) | DCM, THF, toluene |

| 3-Chloro-N-phenyl-phthalimide | 180–200 | DMF, chloroform |

| Bis(TMPM) disulfide | 220–240 | MeTHF, ethyl acetate |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via imine formation between phorone and ammonia, followed by functionalization steps. Key derivatives like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate are prepared through esterification or copolymerization . Reaction temperature (25–60°C) and stoichiometric ratios (e.g., 1:1.2 for phorone:ammonia) critically affect yield. Purification via recrystallization or column chromatography (using petroleum ether/DCM gradients) ensures >95% purity .

Q. What analytical techniques are most effective for characterizing structural and thermal stability?

- Methodological Answer : Use HPLC with temperature programming (e.g., 30–200°C at 10°C/min) and UV detection (λ = 254 nm) for purity analysis . NMR (¹H/¹³C) confirms stereochemistry, particularly for the tetramethyl-piperidyl moiety. Thermal gravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition temperatures (>250°C), relevant for polymer applications .

Q. How does the compound act as a hindered amine light stabilizer (HALS), and what experimental models validate its mechanism?

- Methodological Answer : The tetramethyl-piperidyl group scavenges free radicals via the Denisov cycle. Validate using ESR spectroscopy to detect nitroxyl radicals under UV irradiation. Accelerated aging tests (e.g., QUV weathering chambers at 340 nm, 60°C) quantify stabilization efficiency in polyolefins, measured via carbonyl index (FTIR) .

Advanced Research Questions

Q. How do variations in substituents (e.g., methyl vs. ethyl groups) impact the compound’s stabilizing efficiency in polymer matrices?

- Methodological Answer : Compare derivatives (e.g., bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate vs. pentamethyl analogs) using molecular dynamics simulations (e.g., Gaussian09) to assess steric effects. Experimental validation via melt-blending into polyethylene (1–3 wt%) and monitoring tensile strength retention after 500 h UV exposure .

Q. What conflicting data exist regarding the compound’s environmental persistence, and how can these contradictions be resolved?

- Methodological Answer : Discrepancies in bioaccumulation potential (e.g., log Kow = 4.2 vs. 5.8) arise from varying experimental models. Resolve via OECD 307 guideline tests (soil half-life) and QSAR modeling (EPI Suite) to harmonize data. Cross-reference with ECHA dossiers for regulatory compliance .

Q. What degradation products form under thermal/UV stress, and how are they identified?

- Methodological Answer : Pyrolysis-GC/MS (600°C, He atmosphere) identifies sebacic acid and 2,2,6,6-tetramethyl-4-piperidinol as primary breakdown products. LC-HRMS (Q-TOF, ESI+) detects trace morpholine derivatives in aged polypropylene films, requiring toxicity assessments per EFSA guidelines .

Key Research Challenges

- Stability-activity trade-offs : Higher thermal stability (e.g., methyl substitution) may reduce radical scavenging efficiency due to steric hindrance .

- Toxicity data gaps : Limited in vivo studies on degradation products (e.g., morpholine derivatives) necessitate OECD 453-compliant carcinogenicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.